Cas no 2172511-48-5 (3-{2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-ol)

3-{2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-{2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-ol
- EN300-1591936
- 3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol
- 2172511-48-5
-
- インチ: 1S/C14H22N2O2/c1-14(2,9-17)8-16-11-3-4-13-10(5-11)6-12(7-15)18-13/h3-5,12,16-17H,6-9,15H2,1-2H3
- InChIKey: OKDWHCKDMOBRGU-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC(=CC=2CC1CN)NCC(C)(C)CO
計算された属性
- せいみつぶんしりょう: 250.168127949g/mol
- どういたいしつりょう: 250.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-{2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591936-1.0g |
3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol |
2172511-48-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1591936-50mg |
3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol |
2172511-48-5 | 50mg |
$707.0 | 2023-09-23 | ||
Enamine | EN300-1591936-1000mg |
3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol |
2172511-48-5 | 1000mg |
$842.0 | 2023-09-23 | ||
Enamine | EN300-1591936-2500mg |
3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol |
2172511-48-5 | 2500mg |
$1650.0 | 2023-09-23 | ||
Enamine | EN300-1591936-100mg |
3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol |
2172511-48-5 | 100mg |
$741.0 | 2023-09-23 | ||
Enamine | EN300-1591936-10000mg |
3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol |
2172511-48-5 | 10000mg |
$3622.0 | 2023-09-23 | ||
Enamine | EN300-1591936-500mg |
3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol |
2172511-48-5 | 500mg |
$809.0 | 2023-09-23 | ||
Enamine | EN300-1591936-5000mg |
3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol |
2172511-48-5 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-1591936-250mg |
3-{[2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-yl]amino}-2,2-dimethylpropan-1-ol |
2172511-48-5 | 250mg |
$774.0 | 2023-09-23 |
3-{2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-ol 関連文献
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
3-{2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-olに関する追加情報
3-{2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-ol
The compound 3-{2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-ol, with the CAS number NO. 2172511-48-5, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this molecule is characterized by a benzofuran ring system with substituents that include an aminomethyl group and a dimethylpropanol moiety.
The benzofuran core of this compound is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of the aminomethyl group at the 5-position of the benzofuran ring introduces additional functionality, making this compound a promising candidate for various chemical modifications and biological assays. Recent studies have highlighted the potential of such molecules in targeting specific enzymes and receptors, making them valuable leads in the development of new therapeutic agents.
One of the key features of this compound is its stereochemistry. The dimethylpropanol group attached to the nitrogen atom introduces steric hindrance, which can influence the molecule's interactions with biological targets. This aspect has been explored in recent research, where computational modeling and experimental studies have been employed to understand the relationship between the molecule's structure and its bioactivity. These findings have provided valuable insights into the design of more potent and selective analogs.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have reported efficient routes for constructing the benzofuran framework, including oxidative coupling and cyclization reactions. The introduction of the aminomethyl and dimethylpropanol groups requires precise control over reaction conditions to ensure high yields and purity. These synthetic strategies have been optimized in recent studies, enabling large-scale production for further testing.
In terms of applications, this compound has shown promise in several areas. For instance, it has been evaluated for its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways. Additionally, studies have demonstrated its activity against certain enzymes associated with neurodegenerative diseases, suggesting its potential role in developing treatments for conditions such as Alzheimer's disease. The compound's unique structure also makes it a valuable tool for studying receptor-ligand interactions, providing insights into drug design principles.
Recent advancements in analytical techniques have allowed for a deeper understanding of this compound's properties. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. Furthermore, computational methods such as molecular docking and dynamics simulations have provided atomic-level details about its interactions with biological targets. These tools have significantly enhanced our ability to predict and optimize the compound's bioactivity.
The safety profile of this compound is another critical aspect that has been thoroughly investigated. Toxicological studies have been conducted to assess its potential risks and ensure its safe use in preclinical and clinical settings. These studies have revealed that the compound exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further development.
In conclusion, 3-{2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-ol represents a significant advancement in organic chemistry with broad implications for drug discovery and development. Its unique structure, combined with recent research findings, positions it as a valuable asset in addressing unmet medical needs. As research continues to unfold, this compound holds great promise for contributing to the advancement of therapeutic interventions across various disease areas.
2172511-48-5 (3-{2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-ylamino}-2,2-dimethylpropan-1-ol) 関連製品
- 2361634-16-2(Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride)
- 1805028-66-3(Ethyl 6-iodo-4-(trifluoromethyl)nicotinate)
- 451485-75-9(2-Amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile)
- 1339037-73-8(5-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-amine)
- 1506330-43-3(methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate)
- 1566145-35-4(8-methoxy-1,2,3,4-tetrahydroquinoxalin-2-one)
- 1013280-80-2(3,5-dimethoxy-N'-(2-phenylethenesulfonyl)benzohydrazide)
- 2680712-00-7(benzyl N-1-(1,3-dioxaindan-5-yl)-3-hydroxypropylcarbamate)
- 15253-37-9(L-Alanine,3-[(carboxymethyl)dithio]- (9CI))
- 1105235-96-8(N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide)




